molecular formula C9H9BrO2 B3268541 4-Bromo-2-cyclopropoxy-phenol CAS No. 485402-61-7

4-Bromo-2-cyclopropoxy-phenol

Cat. No.: B3268541
CAS No.: 485402-61-7
M. Wt: 229.07 g/mol
InChI Key: KHFPWKLLCGIWRN-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxy-phenol: is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is characterized by a bromine atom attached to a phenol ring, which is further substituted with a cyclopropoxy group. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxy-phenol typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Aryl halide: 4-Bromo-phenol

    Organoboron compound: Cyclopropylboronic acid

    Catalyst: Palladium(0) complex

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

Industrial Production Methods: The reaction’s mild conditions and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropoxy-phenol can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic substitution: Substituted phenols.

    Oxidation: Quinones.

    Reduction: Dehalogenated phenols.

Scientific Research Applications

4-Bromo-2-cyclopropoxy-phenol is primarily used in proteomics research . Its unique structure allows it to interact with various biological molecules, making it useful for studying protein-ligand interactions. Additionally, it can serve as a building block for synthesizing more complex molecules used in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxy-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group contribute to its binding affinity and specificity. The phenol group can form hydrogen bonds with target molecules, while the cyclopropoxy group provides steric hindrance, enhancing selectivity.

Comparison with Similar Compounds

    4-Bromo-phenol: Lacks the cyclopropoxy group, making it less sterically hindered.

    2-Cyclopropoxy-phenol: Lacks the bromine atom, affecting its reactivity and binding properties.

    4-Bromo-2-methoxy-phenol: Contains a methoxy group instead of a cyclopropoxy group, altering its steric and electronic properties.

Uniqueness: 4-Bromo-2-cyclopropoxy-phenol is unique due to the presence of both the bromine atom and the cyclopropoxy group. This combination provides a balance of reactivity and steric hindrance, making it a valuable compound for research applications.

Properties

IUPAC Name

4-bromo-2-cyclopropyloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7,11H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFPWKLLCGIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 300 ml of dehydrated dichloromethane solution containing 60.0 g (247 mmol) of 4-bromo-2-cyclopropoxy-1-methoxybenzene obtained in Reference Example 7-(c) was added 300 ml of dichloromethane solution containing 1M boron tribromide under argon atmosphere at −70° C. After completion of the addition, the mixture was gradually raised to 0° C., and stirred at the same temperature for 30 minutes. After completion of the reaction, the reaction mixture was poured into ice-water, and extracted with toluene. The organic layer after separation was washed with a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 58.6 g of the title compound as a blue-greenish solid substantially quantitatively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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